![molecular formula C12H12N4O2 B2473903 N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421493-13-1](/img/structure/B2473903.png)

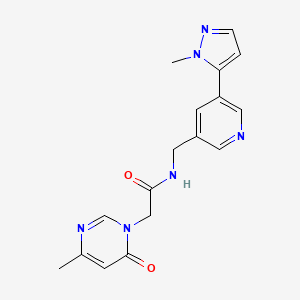

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a chemical compound that is part of the N-(pyridin-2-yl)amides family . These compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . They have received great attention in recent years due to their varied medicinal applications .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides involves the formation in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . Another method involves the use of a bimetallic metal–organic framework material, Fe2Ni-BDC, which was synthesized by a solvothermal approach .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides include C–C bond cleavage promoted by I2 and TBHP . In another method, α-bromoketones and 2-aminopyridine are used as starting materials .科学的研究の応用

Synthesis and Characterization

Researchers have developed methods to synthesize and characterize compounds structurally related to N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, focusing on their potential as precursors for further chemical transformations. For instance, Attaby et al. (2007) synthesized pyridopyrazolotriazines through diazotization and coupling reactions, highlighting the versatility of pyrazolopyridine derivatives in heterocyclic chemistry Attaby, Elghandour, Ali, & Ibrahem, 2007. Similarly, Eleev, Kutkin, & Zhidkov (2015) explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, showcasing the methodological advancements in the creation of complex heterocyclic systems Eleev, Kutkin, & Zhidkov, 2015.

Antimicrobial and Antiviral Activities

A significant aspect of research involves evaluating the biological activities of these compounds. Panda, Karmakar, & Jena (2011) reported on the antibacterial activity of pyrazolopyridine derivatives, indicating their potential utility in addressing bacterial infections Panda, Karmakar, & Jena, 2011. The study by Soliman, El Salam, Fadda, & Abdelmotaal (2020) on sulfonamide thiazole derivatives as insecticidal agents further exemplifies the broader applicability of such compounds in biological control Soliman, El Salam, Fadda, & Abdelmotaal, 2020.

Advanced Applications in Drug Discovery

Furthermore, the research on pyrazolopyridine and related compounds extends into more advanced applications, including their role in drug discovery and development. For example, Keating & Alam (2021) explored the functionalization of pyrazolo[3,4-b]pyridine-3-carboxamides using palladium-catalyzed aminocarbonylation, indicating the compound's relevance in synthesizing pharmacologically active molecules Keating & Alam, 2021.

将来の方向性

N-(pyridin-2-yl)amides and similar compounds have received great attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, the development of convenient synthetic methods for these structures is very meaningful . Future research could focus on exploring new methods for constructing amides directly by C–C bond cleavage .

特性

IUPAC Name |

N-pyridin-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(14-10-4-1-2-5-13-10)9-8-11-16(15-9)6-3-7-18-11/h1-2,4-5,8H,3,6-7H2,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEVUKQYJJCRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2473820.png)

![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2473833.png)

![(2-bromophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2473834.png)

![1-Acetyl-2-{1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B2473838.png)

![2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile](/img/structure/B2473840.png)